molecular formula Fe4O21P6 B159122 Ferric pyrophosphate CAS No. 10058-44-3

Ferric pyrophosphate

Cat. No.: B159122
CAS No.: 10058-44-3
M. Wt: 745.21 g/mol
InChI Key: CADNYOZXMIKYPR-UHFFFAOYSA-B
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferric pyrophosphate, also known as iron(III) pyrophosphate, is an inorganic compound with the chemical formula Fe₄(P₂O₇)₃. It is a white-colored, poorly soluble iron compound that is commonly used as an iron replacement product. This compound is particularly valued for its ability to provide iron in a form that is milder on the gastrointestinal tract and has higher bioavailability compared to other iron supplements .

Mechanism of Action

Target of Action

Ferric pyrophosphate is an iron replacement product . The primary targets of this compound are transferrin and ferritin . Transferrin is a blood plasma protein that delivers iron to cells, and ferritin is a protein that stores iron and releases it in a controlled manner .

Mode of Action

The mode of action of this compound is based on the strong complex formation between ferric ions and pyrophosphate . This complex has the capacity to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin, and promote iron exchange between transferrin molecules . This process helps in maintaining iron balance in the body .

Biochemical Pathways

This compound affects the iron homeostasis pathway. Iron supplementation typically results in increases in serum iron, transferrin-bound iron, and iron stored in the form of ferritin in hepatocytes and macrophages .

Pharmacokinetics

This compound is a water-soluble complex iron salt . After administration, it is rapidly bound to transferrin and cleared from the circulation . The peak serum concentration is reached at the end of infusion, with an apparent terminal phase half-life of 1.2-2 hours .

Result of Action

The result of this compound action is the maintenance of iron balance in the body, which is crucial for various physiological functions. It helps in the synthesis of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the body’s tissues .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of other dietary components. It is also worth noting that this compound is milder in the gastrointestinal tract and presents higher bioavailability .

Biochemical Analysis

Biochemical Properties

Ferric pyrophosphate plays a crucial role in biochemical reactions. It is a complex iron salt that does not contain a carbohydrate moiety . The ferric ion in this compound is strongly complexed by pyrophosphate . This compound has the capacity to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin, and promote iron exchange between transferrin molecules .

Cellular Effects

This compound is an iron replacement product. Free iron presents several side effects as it can catalyze free radical formation and lipid peroxidation as well as the presence of interactions of iron in plasma . It is used to treat iron deficiency in people with chronic kidney disease who are on dialysis .

Molecular Mechanism

The usage of this compound is based on the strong complex formation between these two species . It is capable of directly and rapidly donating iron to transferrin in a manner that does not expose cells and tissues to the damaging effects of free, redox-active iron .

Temporal Effects in Laboratory Settings

In a study conducted on adult women, both this compound and ferrous sulfate corrected anemia and restored iron stores in a two-week period, but with different kinetics . Ferrous Sulfate was more efficient during the first week and this compound in the second week .

Dosage Effects in Animal Models

In animal reproduction studies, intravenous administration of this compound to pregnant rats and rabbits during organogenesis caused adverse developmental outcomes at maternally toxic dose levels .

Metabolic Pathways

The metabolism of this compound resembles physiological processing of iron delivered into circulation after absorption by the gut . It is suggested due to the direct ability to trigger iron transfer to transferrin, between transferrin molecules and between transferrin and ferritin without the need of prior metabolism by the gut .

Transport and Distribution

This compound is indicated to maintain hemoglobin in patients with stage 5 hemodialysis-dependent chronic kidney disease on chronic hemodialysis by addition to the dialysate . An intravenous (IV) this compound presentation containing 6.75 mg of iron in 4.5 mL was developed .

Subcellular Localization

This compound is stored in a soluble, non-toxic, readily available form. It is important for iron homeostasis. Iron is taken up in the ferrous form and deposited as ferric hydroxides after oxidation . It also plays a role in the delivery of iron to cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric pyrophosphate can be synthesized through various methods. One common approach involves the reaction of ferric sulfate with disodium pyrophosphate in an aqueous solution. The reaction typically proceeds as follows: [ \text{Fe}_2(\text{SO}_4)_3 + 3 \text{Na}_4\text{P}_2\text{O}_7 \rightarrow \text{Fe}_4(\text{P}_2\text{O}_7)_3 + 3 \text{Na}_2\text{SO}_4 ]

Industrial Production Methods: In industrial settings, this compound is often produced by combining a citrate ion source, a pyrophosphate ion source, and a ferric ion source in water to form a solution. An organic solvent is then added to precipitate the solid this compound citrate chelate composition .

Chemical Reactions Analysis

Types of Reactions: Ferric pyrophosphate undergoes various chemical reactions, including:

    Oxidation and Reduction: this compound can participate in redox reactions, where the ferric ion (Fe³⁺) can be reduced to ferrous ion (Fe²⁺) under certain conditions.

    Substitution Reactions: It can undergo substitution reactions where the pyrophosphate ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide.

    Reduction: It can be reduced using reducing agents like ascorbic acid.

Major Products Formed:

    Oxidation: The major product formed is ferric oxide (Fe₂O₃).

    Reduction: The major product formed is ferrous pyrophosphate (Fe₂P₂O₇).

Scientific Research Applications

Ferric pyrophosphate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Ferrous sulfate
  • Ferrous fumarate
  • Ferric citrate

Ferric pyrophosphate stands out due to its unique combination of high bioavailability and minimal gastrointestinal side effects, making it a valuable compound in both medical and industrial applications.

Properties

IUPAC Name

iron(3+);phosphonato phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4Fe.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADNYOZXMIKYPR-UHFFFAOYSA-B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe4(P2O7)3, Fe4O21P6
Record name iron(III) pyrophosphate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Iron(III)_pyrophosphate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047600
Record name Iron(III) pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nonahydrate: Yellowish-white solid, practically insoluble in water; [Merck Index] Beige crystalline solid; [MSDSonline]
Record name Ferric pyrophosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5300
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble after treatment with citric acid and sodium hydroxyde
Record name Ferric pyrophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The usage of ferric pyrophosphate is based on the strong complex formation between these two species. Besides, the capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin and promote iron exchange between transferrin molecules. These properties make it a very suitable compound for parenteral administration, iron delivery into circulation and incorporation into hemoglobin.
Record name Ferric pyrophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

10058-44-3, 10402-25-2
Record name Ferric pyrophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphosphoric acid, iron(3+) salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric pyrophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diphosphoric acid, iron(3+) salt (3:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diphosphoric acid, iron(3+) salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iron(III) pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrairon tris(pyrophosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.160
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERRIC PYROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK8899250F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FERRIC PYROPHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/454
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Decomposes
Record name Ferric pyrophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferric pyrophosphate
Reactant of Route 2
Ferric pyrophosphate
Reactant of Route 3
Ferric pyrophosphate
Reactant of Route 4
Reactant of Route 4
Ferric pyrophosphate
Customer
Q & A

Q1: How does ascorbic acid enhance iron absorption from ferric pyrophosphate?

A1: Ascorbic acid, also known as Vitamin C, acts as a reducing agent, converting ferric iron (Fe3+) to ferrous iron (Fe2+), which is more soluble and easily absorbed by the body. [, ] This conversion is particularly important for poorly soluble iron compounds like this compound.

Q2: Does reducing the particle size of this compound influence its bioavailability?

A2: Yes, micronization of this compound, creating smaller particles, has been shown to improve its bioavailability. [, , , ] This is likely due to the increased surface area available for dissolution and absorption in the digestive tract.

Q3: Can food matrix affect the bioavailability of iron from this compound?

A3: Yes, the food matrix can influence iron absorption. For example, incorporating this compound into rice significantly reduces iron bioavailability, but adding ascorbic acid can partially reverse this effect. [] Similarly, the presence of inhibitors like phytic acid and tannic acid in food can hinder iron absorption. []

Q4: What are the common applications of this compound in the food industry?

A4: Due to its neutral taste and color, this compound is commonly used to fortify a variety of food products, including infant cereals, chocolate-drink powders, and milk products. [, , ] Its use minimizes undesirable changes in the sensory characteristics of these foods.

Q5: What are some strategies employed to improve the bioavailability of this compound in fortified foods?

A5: Researchers have explored several approaches to enhance the bioavailability of this compound. These include micronization to reduce particle size [, , ], encapsulation in liposomes [, ], and co-fortification with enhancers like ascorbic acid. [, ]

Q6: Are there any challenges associated with using this compound for food fortification?

A6: While this compound offers organoleptic advantages, its lower bioavailability compared to some soluble iron forms necessitates higher fortification levels, potentially impacting taste and cost. [] Additionally, ensuring its even distribution and stability within the food matrix can be challenging. [, ]

Q7: Are there any concerns regarding the use of nano-sized this compound?

A7: While nanosizing can improve bioavailability, more research is needed to fully understand the long-term health effects of consuming nanoparticles. Some studies have shown that nanoparticles can interact with biological systems in complex ways, potentially leading to unintended consequences. []

Q8: Is there a link between iron status and the efficacy of this compound fortification?

A8: Studies have suggested that iron status can affect the efficacy of fortification. Notably, individuals with iron deficiency may experience a greater increase in iron absorption from ferrous sulfate compared to this compound. [] This difference highlights the importance of considering iron status when designing fortification strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.